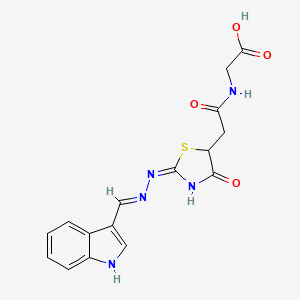
2-(2-((E)-2-((E)-((1H-indol-3-yl)methylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((E)-2-((E)-((1H-indol-3-yl)methylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)acetic acid is a useful research compound. Its molecular formula is C16H15N5O4S and its molecular weight is 373.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-((E)-2-((E)-((1H-indol-3-yl)methylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)acetic acid is a complex organic molecule that incorporates an indole moiety, hydrazone linkage, and a thiazolidinone structure. This unique combination suggests potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research.
Anticancer Activity
Recent studies have shown that derivatives of thiazolidinone and indole compounds exhibit significant anticancer properties. For instance, compounds similar to our target compound have been tested against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Notably, certain derivatives displayed IC50 values ranging from 5.1 to 22.08 µM , indicating potent antiproliferative effects compared to standard chemotherapeutics like sorafenib and doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16f | HepG2 | 6.19 ± 0.50 |
| 16f | MCF-7 | 5.10 ± 0.40 |
| Sorafenib | HepG2 | 9.18 ± 0.60 |
| Doxorubicin | MCF-7 | 7.26 ± 0.30 |
Antimicrobial Activity
The antimicrobial potential of thiazolidinone derivatives has also been explored extensively. Compounds similar to the target compound have shown activity against both Gram-positive and Gram-negative bacteria. For example, compounds with a thiazolidinone core demonstrated inhibition zones ranging from 19 mm to 26 mm against Staphylococcus aureus and Escherichia coli, respectively .
| Compound | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | 23 | 22 |
| Ampicillin | 26 | 24 |
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The antioxidant capacity of similar compounds was evaluated using the ABTS radical cation decolorization assay, showing inhibition percentages between 68.8% to 81.8% . This indicates that the presence of specific substituents on the phenyl group can enhance antioxidant activity.
Case Studies and Research Findings
- Indole Derivatives as Anticancer Agents : A study by Spallarossa et al. synthesized indole-based analogs that exhibited pro-apoptotic potential in various cancer cell lines . The findings suggest that the incorporation of indole can significantly enhance the anticancer activity of thiazolidinone derivatives.
- Antimicrobial Efficacy : Research conducted by Ali El-Rayyes et al. demonstrated that thiazolidinone compounds with specific substitutions showed promising antibacterial effects against common pathogens like E. coli and S. aureus, indicating a potential therapeutic application in infectious diseases .
- Mechanism of Action : The biological mechanisms underlying these activities often involve the inhibition of key enzymes or pathways associated with cancer cell proliferation or bacterial growth, although specific pathways for this compound remain to be elucidated.
科学研究应用
The compound 2-(2-((E)-2-((E)-((1H-indol-3-yl)methylene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)acetic acid is a complex organic molecule that combines an indole moiety, a thiazolidinone structure, and acetic acid derivatives. It is of interest in pharmaceutical research because of its unique arrangement of functional groups that may exhibit diverse biological activities.
Scientific Research Applications
The applications of this compound are broad and include:
- Synthesis of Derivatives Reactions are essential for synthesizing derivatives and exploring structure-activity relationships.
- Interaction Studies Focus on its binding affinity to specific biological targets such as enzymes or receptors involved in disease pathways.
Several compounds share structural characteristics with this compound. Examples include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Arylidene-thiazolidinediones | Thiazolidinedione core | Antimicrobial, anticancer |
| Indole acetic acid derivatives | Indole core | Antioxidant, antimicrobial |
| Hydrazone derivatives | C=N bond | Antimicrobial, cytotoxic |
属性
IUPAC Name |
2-[[2-[(2E)-2-[(E)-1H-indol-3-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c22-13(18-8-14(23)24)5-12-15(25)20-16(26-12)21-19-7-9-6-17-11-4-2-1-3-10(9)11/h1-4,6-7,12,17H,5,8H2,(H,18,22)(H,23,24)(H,20,21,25)/b19-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVWTZFYBVVYTF-FBCYGCLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NN=C3NC(=O)C(S3)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/N=C/3\NC(=O)C(S3)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













